molecular formula CH2O5P- B1242905 Formyl hydrogen phosphate

Formyl hydrogen phosphate

Cat. No.: B1242905
M. Wt: 125 g/mol
InChI Key: TVISEJUYYBUVNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Formyl phosphate(1-) is an acyl monophosphate(1-). It is a conjugate base of a formyl dihydrogen phosphate. It is a conjugate acid of a formyl phosphate(2-).

Scientific Research Applications

Enzyme Reactions and Biological Processes

  • Enzyme Intermediate : Formyl phosphate serves as a crucial intermediate in enzyme-catalyzed reactions, such as those involving formyltetrahydrofolate synthetase, where it supports the reaction in both forward and reverse directions (Smithers et al., 1987).
  • Formylation of Tetrahydrofolate : Non-enzymatic reactions between formyl phosphate and tetrahydrofolate (THF) result in the formation of formylated THF derivatives, demonstrating its role in biochemistry (Jahansouz et al., 1990).

Chemical Stability and Reaction Mechanics

  • Hydrolysis Mechanisms : Formyl phosphate's hydrolysis under various pH conditions has been studied, providing insights into its stability and reaction pathways in different environments (Jahansouz et al., 1989).

Applications in Bioorganic Chemistry

  • Aminolysis Reactions : Studies on the aminolysis of formyl phosphate reveal its interactions and reactions with linear and macrocyclic polyamines, contributing to understanding of bioorganic chemical processes (Jiang et al., 1989).
  • Building Units for Metal Phosphates : Formyl group functionalized phosphates, including formyl hydrogen phosphate, have been utilized as primary building units in the development of metal phosphate secondary building units, showing its potential in materials science (Dar et al., 2015).

Role in Biochemical Pathways

  • Intermediate in Biochemical Reactions : Formyl phosphate is proposed as an intermediate in biochemical reactions catalyzed by enzymes like Escherichia coli PurT GAR transformylase, further emphasizing its role in cellular processes (Marolewski et al., 1997).

Properties

Molecular Formula

CH2O5P-

Molecular Weight

125 g/mol

IUPAC Name

formyl hydrogen phosphate

InChI

InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5)/p-1

InChI Key

TVISEJUYYBUVNV-UHFFFAOYSA-M

Canonical SMILES

C(=O)OP(=O)(O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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